molecular formula C18H24N2O3 B2442519 2-(1,2-dimethyl-1H-indol-3-yl)-N-(3-isopropoxypropyl)-2-oxoacetamide CAS No. 862814-47-9

2-(1,2-dimethyl-1H-indol-3-yl)-N-(3-isopropoxypropyl)-2-oxoacetamide

Cat. No. B2442519
CAS RN: 862814-47-9
M. Wt: 316.401
InChI Key: JMDLBTBCFKVLOE-UHFFFAOYSA-N
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Description

2-(1,2-dimethyl-1H-indol-3-yl)-N-(3-isopropoxypropyl)-2-oxoacetamide, also known as DPIA, is a synthetic compound that has attracted significant attention in the scientific community due to its potential applications in various fields. DPIA belongs to the family of indole-based compounds, which are known for their diverse biological activities.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(1,2-dimethyl-1H-indol-3-yl)-N-(3-isopropoxypropyl)-2-oxoacetamide is its high purity and stability, which make it ideal for use in laboratory experiments. 2-(1,2-dimethyl-1H-indol-3-yl)-N-(3-isopropoxypropyl)-2-oxoacetamide can be easily synthesized in large quantities, and its chemical properties can be easily characterized. However, one limitation of 2-(1,2-dimethyl-1H-indol-3-yl)-N-(3-isopropoxypropyl)-2-oxoacetamide is its relatively low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several potential future directions for the study of 2-(1,2-dimethyl-1H-indol-3-yl)-N-(3-isopropoxypropyl)-2-oxoacetamide. One area of interest is the development of 2-(1,2-dimethyl-1H-indol-3-yl)-N-(3-isopropoxypropyl)-2-oxoacetamide-based drugs for the treatment of cancer and neurodegenerative diseases. Another area of interest is the investigation of the anti-inflammatory and antioxidant properties of 2-(1,2-dimethyl-1H-indol-3-yl)-N-(3-isopropoxypropyl)-2-oxoacetamide for the treatment of various inflammatory disorders. Additionally, the development of more efficient synthesis methods for 2-(1,2-dimethyl-1H-indol-3-yl)-N-(3-isopropoxypropyl)-2-oxoacetamide could lead to its wider use in scientific research.

Synthesis Methods

The synthesis of 2-(1,2-dimethyl-1H-indol-3-yl)-N-(3-isopropoxypropyl)-2-oxoacetamide involves a multi-step process that starts with the reaction of 1,2-dimethyl-1H-indole-3-carboxylic acid with isopropylamine to form the corresponding amide. This intermediate is then reacted with propylene oxide to form the final product, 2-(1,2-dimethyl-1H-indol-3-yl)-N-(3-isopropoxypropyl)-2-oxoacetamide. The synthesis of 2-(1,2-dimethyl-1H-indol-3-yl)-N-(3-isopropoxypropyl)-2-oxoacetamide has been optimized to achieve high yields and purity.

Scientific Research Applications

2-(1,2-dimethyl-1H-indol-3-yl)-N-(3-isopropoxypropyl)-2-oxoacetamide has been extensively studied for its potential applications in various scientific fields. In the field of medicinal chemistry, 2-(1,2-dimethyl-1H-indol-3-yl)-N-(3-isopropoxypropyl)-2-oxoacetamide has been investigated as a potential drug candidate for the treatment of cancer and neurodegenerative diseases. In addition, 2-(1,2-dimethyl-1H-indol-3-yl)-N-(3-isopropoxypropyl)-2-oxoacetamide has been shown to exhibit anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of various inflammatory disorders.

properties

IUPAC Name

2-(1,2-dimethylindol-3-yl)-2-oxo-N-(3-propan-2-yloxypropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3/c1-12(2)23-11-7-10-19-18(22)17(21)16-13(3)20(4)15-9-6-5-8-14(15)16/h5-6,8-9,12H,7,10-11H2,1-4H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMDLBTBCFKVLOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)NCCCOC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,2-dimethyl-1H-indol-3-yl)-N-(3-isopropoxypropyl)-2-oxoacetamide

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